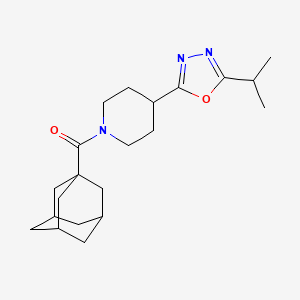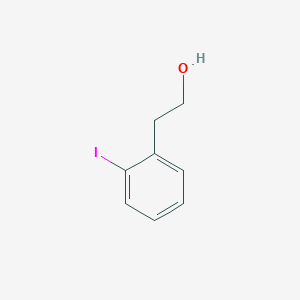
2-(2-碘苯基)乙醇
描述
Synthesis Analysis
The synthesis of related biphenolic compounds is described in the first paper, where a novel method for synthesizing 2,2'-biphenols is developed using Pd(ii)-catalyzed, (t)BuOOH-oxidized, and hydroxyl-directed C(sp(2))-H hydroxylation of [1,1'-biphenyl]-2-ols . Although this method is not directly applied to 2-(2-Iodophenyl)ethan-1-ol, the principles of palladium-catalyzed hydroxylation could potentially be adapted for its synthesis.
Molecular Structure Analysis
The second paper provides detailed crystallographic information for 1-phenyl-1,2-ethanediol, a compound with a similar phenylethan-1-ol core structure . The study reveals that the compound crystallizes in the triclinic P1 space group and forms a supramolecular network through hydrogen bonding and C-H···π interactions. This information could be extrapolated to predict the molecular interactions and crystal structure that 2-(2-Iodophenyl)ethan-1-ol might exhibit, considering the influence of the iodine substituent on the phenyl ring.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The papers do not provide specific information on the physical and chemical properties of 2-(2-Iodophenyl)ethan-1-ol. However, based on the structure of the compound and the information provided in the second paper about 1-phenyl-1,2-ethanediol, it can be inferred that 2-(2-Iodophenyl)ethan-1-ol would likely exhibit strong intermolecular interactions due to the presence of the hydroxyl group, which could lead to high boiling points and melting points relative to non-hydroxylated analogs . The iodine substituent would also increase the molecular weight and potentially affect the solubility of the compound in various solvents.
科学研究应用
选择性区域芳基化反应:联苯基-2-醇,包括与2-(2-碘苯基)乙醇相关的化合物,可以通过芳基碘化物进行选择性区域单芳基化和双芳基化反应。这一过程由钯催化促进,并在合成复杂有机化合物方面具有重要意义 (Satoh et al., 1998)。
合成和光谱分析:从4-碘酚(与2-(2-碘苯基)乙醇相关的化合物)衍生的化合物4-(4-N-己氧基苯基)-2-甲基-3-丁炔-2-醇已被合成并分析其非线性光学(NLO)性质。这项研究对于开发具有潜在应用于光子和光电子器件的材料具有相关性 (Praveenkumar et al., 2021)。
光物理和电致发光性能:对PtAg2乙炔基配合物的研究表明,这些配合物可以使用与2-(2-碘苯基)乙醇相关的化合物合成,并在有机发光二极管(OLEDs)中显示出显著的潜力。这些材料表现出高磷光量子产率,使它们适用于OLEDs中的磷光掺杂剂 (Shu et al., 2017)。
催化不对称转移氢化反应:含有光学活性配体的钌(II)配合物,可以从2-(2-碘苯基)乙醇衍生,已在对苯甲酮的催化不对称转移氢化反应中得到评估。这一过程在催化和不对称合成领域具有重要意义 (Yang et al., 1997)。
脉冲辐解研究:1-碘-2-(甲硫基)乙烷,一种在结构上与2-(2-碘苯基)乙醇相关的化合物,已被研究其在脉冲辐解中的行为。这项研究为了解此类化合物的自由基反应和稳定性提供了见解,这对于理解各种化学过程至关重要 (Anklam et al., 1987)。
安全和危害
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
属性
IUPAC Name |
2-(2-iodophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQBSMKQSLCUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Iodophenyl)ethan-1-ol | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


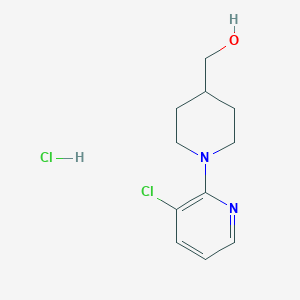
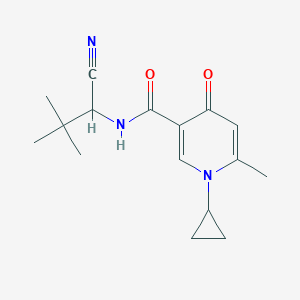
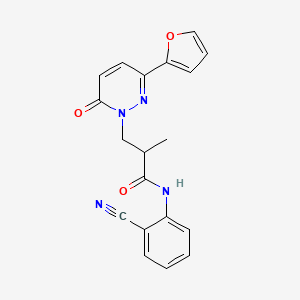
![1-[(2-Methylphenyl)methyl]benzimidazole-2-thiol](/img/structure/B2516738.png)
![9-[2-(dibenzylamino)ethyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2516741.png)
![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2516742.png)
![2-((3-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2516743.png)
![3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2516744.png)

![N-[(2-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2516747.png)
![N-benzyl-N-ethyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2516749.png)
